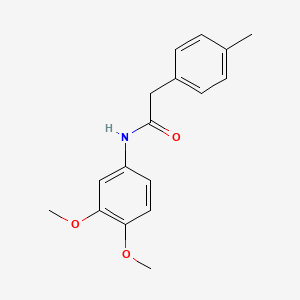
N-(2-methylphenyl)-4-phenyl-1-piperazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylphenyl)-4-phenyl-1-piperazinecarbothioamide, commonly known as MPPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. MPPT is a piperazine derivative that contains a thioamide functional group, which makes it an interesting molecule to study due to its unique properties.
科学研究应用
MPPT has been studied extensively in the field of medicinal chemistry due to its potential as a drug candidate for various diseases. It has been shown to exhibit anticonvulsant, antidepressant, and anxiolytic properties in animal models, making it a promising candidate for the treatment of neurological disorders. MPPT has also been studied as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
作用机制
The mechanism of action of MPPT is not fully understood, but it is believed to act as a modulator of the serotonin system in the brain. MPPT has been shown to increase the levels of serotonin in the brain, which is a neurotransmitter that is involved in the regulation of mood, anxiety, and other physiological processes. MPPT may also interact with other neurotransmitter systems, such as the dopamine and noradrenaline systems, although further research is needed to confirm these effects.
Biochemical and Physiological Effects:
MPPT has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. MPPT has also been shown to reduce seizure activity in animal models, suggesting that it may have anticonvulsant properties. Additionally, MPPT has been shown to inhibit the growth of cancer cells in vitro, although the mechanism of this effect is not fully understood.
实验室实验的优点和局限性
One of the main advantages of MPPT for lab experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. MPPT is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of MPPT is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects. Additionally, MPPT has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
未来方向
There are several future directions for research on MPPT. One area of interest is its potential as a drug candidate for neurological disorders, such as depression, anxiety, and epilepsy. Further research is needed to determine its safety and efficacy in humans, as well as its optimal dosage and administration route. Additionally, MPPT may have potential as a cancer therapy, and further research is needed to determine its mechanism of action and optimal dosing regimen for this application. Finally, MPPT may have potential as a tool for studying the serotonin system in the brain, and further research is needed to determine its effects on this system and its potential applications in neuroscience research.
合成方法
The synthesis of MPPT involves the reaction of 1-(2-methylphenyl)piperazine with thiocarbonyldiimidazole (TCDI) in the presence of a base catalyst. The reaction yields MPPT as a white crystalline solid, which can be purified by recrystallization from a suitable solvent. The synthesis of MPPT is relatively simple and can be carried out in a laboratory setting using standard techniques.
属性
IUPAC Name |
N-(2-methylphenyl)-4-phenylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3S/c1-15-7-5-6-10-17(15)19-18(22)21-13-11-20(12-14-21)16-8-3-2-4-9-16/h2-10H,11-14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUUQORNKPTHGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201752 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-methylphenyl)-4-phenylpiperazine-1-carbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5855328.png)
![N-cyclohexyl-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5855335.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B5855340.png)

![2,6-dimethylfuro[2,3-d]pyrimidine-4-carbaldehyde (2,4-dinitrophenyl)hydrazone](/img/structure/B5855350.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide](/img/structure/B5855352.png)
![N'-[(3,4-diethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5855353.png)
![7-(difluoromethyl)-N-(2-hydroxy-5-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5855361.png)
![3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5855363.png)
![N-[3-(dimethylamino)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5855380.png)

![N-(2-furylmethyl)-7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5855394.png)
![3-benzyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5855412.png)
